![molecular formula C20H24FN3O4 B2657450 ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate CAS No. 1210200-54-6](/img/structure/B2657450.png)
ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a piperidine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Esterification: The final step involves the esterification of the piperidine carboxylate with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and piperidine moieties, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
Scientific Research Applications
Ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrazole ring can interact with active sites of enzymes. The compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: This compound shares the piperidine and fluorophenyl moieties but differs in the presence of a Boc-protected amine group.
4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Similar in having the piperidine and ethoxy groups but lacks the pyrazole ring and fluorophenyl group.
Uniqueness
Ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate is unique due to its combination of a pyrazole ring, fluorophenyl group, and piperidine carboxylate ester. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Biological Activity
Ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a piperidine ring linked to a pyrazole derivative, which is substituted with an ethoxy and a fluorophenyl group. The presence of these functional groups is critical for its biological activity.
Target Identification
The primary biological target of this compound is the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor involved in the regulation of genes associated with cell proliferation and survival, particularly in various cancers.
Mode of Action
The compound induces the proximity between BCL6 and BRD4 , a transcriptional coactivator. This interaction leads to the upregulation of numerous genes that promote apoptosis, effectively triggering cell death in malignant cells. The biochemical pathways affected include:
- Apoptosis Pathway : The compound enhances the expression of pro-apoptotic genes while inhibiting anti-apoptotic signals.
- Cell Cycle Regulation : It may also interfere with cell cycle progression, leading to growth arrest in cancer cells.
In Vitro Studies
In laboratory settings, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- Lymphoma Cells : The compound exhibited potent activity against lymphoma cell lines, showing IC50 values in the low micromolar range.
- Solid Tumors : Efficacy was also noted in solid tumor models, where it inhibited tumor growth significantly compared to control treatments.
In Vivo Studies
Animal studies have further validated the compound's potential as an anti-cancer agent. In xenograft models:
- Tumor size reduction was observed after administration of the compound, indicating its ability to penetrate tissues and exert therapeutic effects.
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Study on Lymphoma Treatment :
- Researchers administered this compound to mice with induced lymphoma.
- Results showed a significant decrease in tumor volume and increased survival rates compared to untreated controls.
-
Inflammation Model :
- In models of inflammatory diseases, the compound reduced markers of inflammation, suggesting potential applications beyond oncology.
Comparative Analysis
A comparison with other pyrazole derivatives highlights its unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 1-[4-Ethoxy-1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxamide] | Ethoxy and fluorophenyl substitutions | Strong anti-cancer activity |
1-(4-Methoxy-1-(4-Chlorophenyl)-1H-Pyrazole) | Methoxy group instead of ethoxy | Moderate anti-cancer activity |
Properties
IUPAC Name |
ethyl 1-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-3-27-17-13-24(16-7-5-15(21)6-8-16)22-18(17)19(25)23-11-9-14(10-12-23)20(26)28-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJSZXIXRGEQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OCC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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